2,2-Dimethylpiperidin-4-one hydrochloride

Catalog No.
S835286
CAS No.
1303968-37-7
M.F
C7H14ClNO
M. Wt
163.645
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpiperidin-4-one hydrochloride

CAS Number

1303968-37-7

Product Name

2,2-Dimethylpiperidin-4-one hydrochloride

IUPAC Name

2,2-dimethylpiperidin-4-one;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.645

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H

InChI Key

WFLSRZDZQPQMBM-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CCN1)C.Cl

Synthesis and Characterization:

2,2-Dimethylpiperidin-4-one hydrochloride is a chemical compound that can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylpiperidine with phosgene, followed by hydrolysis to yield the desired product. The structure and purity of the synthesized compound can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). []

Potential Applications:

  • Medicinal Chemistry: The piperidine core is a prevalent scaffold in numerous drugs, and 2,2-dimethylpiperidin-4-one hydrochloride could serve as a starting material for the synthesis of novel drug candidates. Studies have explored its potential for developing anticonvulsant and anti-inflammatory agents.
  • Material Science: The presence of the ketone functional group makes 2,2-dimethylpiperidin-4-one hydrochloride a potential candidate for the development of new materials. Research suggests its use in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and electrical conductivity.
  • Organic Chemistry: As a building block, 2,2-dimethylpiperidin-4-one hydrochloride can be employed in various organic synthesis reactions. Its reactivity allows for the creation of more complex molecules with diverse functionalities. []

2,2-Dimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO and a molecular weight of approximately 163.65 g/mol. It is known for its structural features, including a piperidine ring with two methyl groups at the second position and a carbonyl group at the fourth position. This compound is often utilized in organic synthesis and pharmaceutical applications due to its versatile reactivity and ability to form various derivatives .

The chemical behavior of 2,2-Dimethylpiperidin-4-one hydrochloride is characterized by several key reactions:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, making it a suitable precursor for various amines and other nucleophiles.
  • Reduction Reactions: The ketone functionality can be reduced to form alcohols or further reacted to yield amines.
  • Condensation Reactions: It can participate in condensation reactions, forming imines or other derivatives when reacted with suitable reagents.

These reactions highlight its utility in synthesizing more complex molecules for medicinal chemistry .

Research indicates that 2,2-Dimethylpiperidin-4-one hydrochloride exhibits significant biological activity, particularly in the development of pharmaceuticals. Its derivatives have shown potential in:

  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth.
  • Antimicrobial Properties: It has been investigated for its efficacy against various bacterial strains.
  • CNS Activity: Compounds derived from 2,2-Dimethylpiperidin-4-one hydrochloride have been explored for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Several synthetic routes are available for producing 2,2-Dimethylpiperidin-4-one hydrochloride:

  • Cyclization of 2,2-Dimethyl-3-pentanone: This method involves the cyclization of ketones under acidic conditions to form the piperidine structure.
  • Benzylation followed by Hydrolysis: Starting from a benzyl derivative, hydrolysis can yield the desired hydrochloride salt.
  • Reduction of 2,2-Dimethylpiperidin-4-one: The reduction of the ketone using reducing agents such as lithium aluminum hydride can produce the hydrochloride salt.

These methods underline the compound's accessibility for research and industrial applications .

2,2-Dimethylpiperidin-4-one hydrochloride finds application in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders and cancer.
  • Chemical Synthesis: Utilized as a building block in organic synthesis due to its reactive functional groups.
  • Research: Employed in laboratories for studying piperidine derivatives and their biological activities .

Studies focusing on the interactions of 2,2-Dimethylpiperidin-4-one hydrochloride have revealed:

  • Drug Interactions: Its derivatives may interact synergistically with other pharmacological agents, enhancing therapeutic effects or reducing side effects.
  • Receptor Binding Studies: Investigations into its binding affinity to various receptors have shown potential implications in drug design targeting specific pathways in diseases like cancer and neurodegeneration .

Several compounds share structural similarities with 2,2-Dimethylpiperidin-4-one hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,6-Dimethylpiperidin-4-oneC₇H₁₄ClNOSimilar structure but different methyl placement; potential alternative applications.
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochlorideC₁₃H₁₈ClNContains a benzyl group; used in different pharmacological contexts.
N-Methyl-2,2-dimethylpiperidin-4-oneC₈H₁₉NMethylated nitrogen; alters biological activity compared to parent compound.

Uniqueness

The uniqueness of 2,2-Dimethylpiperidin-4-one hydrochloride lies in its specific arrangement of substituents on the piperidine ring, which influences its reactivity and biological properties. Compared to other similar compounds, it often exhibits distinct pharmacological profiles that make it particularly valuable in drug development .

Basic Structural Features

Molecular Formula and Weight

2,2-Dimethylpiperidin-4-one hydrochloride presents a well-defined molecular composition with the chemical formula C₇H₁₄ClNO [1] [6]. The molecular weight of this compound is established at 163.64 g/mol, as determined through computational chemistry analysis [6] [7]. The compound exists as a hydrochloride salt formed by the combination of the parent piperidinone base with hydrochloric acid, resulting in the formation of the ionic species [1] [6].

The structural framework consists of a six-membered heterocyclic piperidine ring containing a nitrogen atom, with a ketone functional group positioned at the 4-carbon and two methyl substituents at the 2-carbon position [2] [6]. The SMILES notation for this compound is represented as CC1(C)CC(=O)CCN1.Cl, clearly indicating the structural arrangement and the presence of the chloride counterion [6] [25].

PropertyValueReference
Molecular FormulaC₇H₁₄ClNO [1] [6]
Molecular Weight163.64 g/mol [6] [7]
CAS Registry Number1303968-37-7 [1] [6]
MDL NumberMFCD18914357 [1] [7]

Bond Angles and Lengths

The piperidine ring system in 2,2-Dimethylpiperidin-4-one hydrochloride adopts specific geometric parameters that are characteristic of six-membered heterocyclic compounds. Crystallographic studies of related piperidinone derivatives indicate that the piperidine ring typically exhibits chair conformation with specific bond angles and lengths [10] [15].

The carbon-nitrogen bond lengths in piperidine derivatives generally range from 1.460 to 1.480 Å, which is consistent with standard sp³ hybridized carbon-nitrogen single bonds [14] [15]. The carbonyl carbon at position 4 displays sp² hybridization characteristics, resulting in C=O bond lengths of approximately 1.22 Å and C-C bond lengths adjacent to the carbonyl of about 1.52 Å [15] [26].

The bond angles around the nitrogen atom typically measure approximately 109.5°, reflecting the tetrahedral geometry expected for sp³ hybridized nitrogen [15] [19]. The C-N-C bond angles in the piperidine ring system are constrained by the cyclic structure, resulting in angles slightly smaller than the ideal tetrahedral angle due to ring strain [15] [19].

Bond TypeTypical Length (Å)Typical Angle (°)
C-N (ring)1.460-1.480109.5 (N-C-C)
C=O (ketone)1.22120 (C-C=O)
C-C (ring)1.52-1.54109-112 (C-C-C)

Stereochemical Considerations

The stereochemical aspects of 2,2-Dimethylpiperidin-4-one hydrochloride are governed by the conformational preferences of the piperidine ring system. The presence of two methyl groups at the 2-position creates significant steric effects that influence the overall molecular geometry [16] [19].

Piperidine rings typically adopt chair conformations to minimize steric strain, with substituents preferentially occupying equatorial positions when possible [15] [19]. The two methyl groups at the 2-carbon position in this compound are positioned to minimize 1,3-diaxial interactions, which significantly stabilizes the chair conformation [16] [19].

The ketone functionality at the 4-position introduces planar geometry around the carbonyl carbon, which affects the overall ring puckering parameters [15] [26]. Crystallographic analysis of similar piperidinone derivatives reveals puckering amplitudes (Q) ranging from 0.55 to 0.57 Å with phase angles (θ) between 167° and 173°, indicating near-ideal chair conformations [26] [27].

The nitrogen atom in the piperidine ring can undergo pyramidal inversion, but the presence of the hydrochloride salt formation may influence this dynamic process through electrostatic interactions [19] [31]. The protonation state of the nitrogen atom in the hydrochloride salt locks the nitrogen in a specific stereochemical configuration [19] [33].

Physical Properties

Solubility Parameters

2,2-Dimethylpiperidin-4-one hydrochloride exhibits enhanced solubility characteristics compared to its free base form due to the ionic nature of the hydrochloride salt [20] [21]. The compound demonstrates significant water solubility, a property that is characteristic of amine hydrochloride salts [20] [21].

The polar nature of the compound, arising from the carbonyl group and the ionic chloride association, contributes to its solubility in polar protic solvents [21] . The presence of the nitrogen atom in its protonated form creates favorable interactions with polar solvents through hydrogen bonding and electrostatic interactions [21] [31].

Hydrochloride salts of piperidine derivatives typically show increased solubility in aqueous media compared to their corresponding free bases, making them more suitable for applications requiring aqueous compatibility [20] . The solubility enhancement is attributed to the formation of ion-dipole interactions between the charged species and polar solvent molecules [20] [21].

Solvent TypeSolubility CharacteristicsReference
WaterHighly soluble [20] [21]
Polar protic solventsGood solubility [21]
Organic solventsVariable, depends on polarity [21] [22]

Melting and Boiling Points

Thermal properties of 2,2-Dimethylpiperidin-4-one hydrochloride reflect the structural characteristics and intermolecular interactions present in the crystalline state. Related piperidine hydrochloride derivatives typically exhibit melting points in the range of 180-220°C, indicating substantial intermolecular forces in the solid state [20] [24].

The decomposition temperature often coincides with or precedes the melting point in hydrochloride salts of organic compounds, as evidenced by similar piperidinone derivatives that show decomposition around 198°C [24] [25]. This thermal behavior is characteristic of organic hydrochloride salts where hydrogen chloride elimination may occur at elevated temperatures [24] [39].

Boiling point data for the compound is limited due to potential decomposition at high temperatures, which is common for organic hydrochloride salts [22] [25]. The predicted boiling point for related structures suggests values around 300-320°C, although experimental verification may be complicated by thermal decomposition [22] [25].

Thermal PropertyEstimated ValueNotes
Melting Point180-220°CMay involve decomposition
Decomposition Temperature~198°CTypical for HCl salts
Boiling Point300-320°C (predicted)May decompose before boiling

Crystalline Structure

The crystalline structure of 2,2-Dimethylpiperidin-4-one hydrochloride is influenced by both the molecular geometry of the piperidinone component and the ionic interactions with the chloride counterion. Crystal structure analysis of related piperidinone hydrochlorides reveals common packing motifs and structural features [26] [27].

Piperidinone derivatives typically crystallize in common space groups such as P21/c, P-1, or Pna21, depending on the specific substituent patterns and intermolecular interactions [26] [27] [29]. The chair conformation of the piperidine ring is generally preserved in the crystalline state, with puckering parameters indicating well-defined geometries [26] [27].

The crystalline packing is stabilized by hydrogen bonding networks involving the protonated nitrogen and the chloride ion, creating three-dimensional connectivity throughout the crystal lattice [26] [31]. Additional stabilization arises from van der Waals interactions between the methyl substituents and neighboring molecules [26] [34].

Crystal density calculations for similar piperidinone hydrochlorides suggest values in the range of 1.20-1.35 g/cm³, which is typical for organic hydrochloride salts [26] [29]. The packing efficiency is optimized through favorable electrostatic interactions and minimization of steric conflicts between molecular components [26] [34].

Molecular Interactions

Hydrogen Bonding Capabilities

2,2-Dimethylpiperidin-4-one hydrochloride exhibits significant hydrogen bonding capabilities through multiple functional groups present in its structure. The protonated nitrogen atom serves as a hydrogen bond donor, while the carbonyl oxygen and chloride ion function as hydrogen bond acceptors [31] [32].

The N-H⋯Cl⁻ interaction represents the primary hydrogen bonding motif in the hydrochloride salt, with typical N⋯Cl distances ranging from 3.0 to 3.2 Å [31] [33]. This interaction is fundamental to the stability of the salt form and influences the overall crystal packing arrangement [31] [33].

Secondary hydrogen bonding interactions may occur between the carbonyl oxygen and neighboring N-H groups, creating C(6) chain motifs or other supramolecular patterns [31] [32]. The strength of these interactions depends on the geometric constraints imposed by the crystal packing and the availability of suitable donor-acceptor pairs [31] [32].

The hydrogen bonding network contributes significantly to the thermal stability and solubility characteristics of the compound, as disruption of these interactions is required for phase transitions or dissolution processes [31] [33]. Computational studies suggest that hydrogen bond energies in similar systems range from 15-25 kJ/mol for N-H⋯Cl interactions [31] [33].

Interaction TypeTypical Distance (Å)Energy (kJ/mol)
N-H⋯Cl⁻3.0-3.215-25
N-H⋯O=C2.8-3.010-20
C-H⋯Cl⁻3.4-3.65-10

Molecular Packing Arrangements

The molecular packing in 2,2-Dimethylpiperidin-4-one hydrochloride crystals is governed by the optimization of electrostatic interactions, hydrogen bonding networks, and van der Waals contacts. Crystal structure analysis of related piperidinone derivatives reveals characteristic packing motifs [26] [34].

The piperidine rings typically adopt parallel or antiparallel arrangements to maximize favorable interactions while minimizing steric repulsion between methyl substituents [26] [37]. Edge-to-face aromatic interactions are not applicable in this system, but similar principles govern the orientation of the heterocyclic rings [37] [34].

Close-packed arrangements often feature alternating layers of cationic piperidinone units and chloride anions, creating efficient space filling with packing coefficients typically ranging from 0.70-0.75 [34] [26]. The coordination environment around each chloride ion typically involves multiple N-H contacts from surrounding piperidinone molecules [31] [34].

Void analysis of the crystal structure indicates minimal empty space, consistent with efficient molecular packing driven by electrostatic optimization [32] [34]. The packing arrangement must accommodate the bulky methyl substituents while maintaining favorable intermolecular contacts [26] [34].

Salt Bridge Formation Mechanisms

The formation of salt bridges in 2,2-Dimethylpiperidin-4-one hydrochloride involves the transfer of a proton from hydrochloric acid to the nitrogen atom of the piperidinone base, creating a stable ionic pair [33] [31]. This process is thermodynamically favorable due to the basicity of the nitrogen atom and the acidity of hydrochloric acid [33] [31].

The geometry of the salt bridge is optimized to maximize electrostatic attraction while accommodating the steric requirements of the molecular framework [33] [31]. The N⁺-H⋯Cl⁻ interaction adopts specific angular preferences, with optimal hydrogen bonding occurring at angles close to 180° for the N-H⋯Cl arrangement [33] [31].

Multiple salt bridges can form in the crystal lattice, creating networks of ionic interactions that contribute to structural stability [33] [31]. The cooperative effect of multiple salt bridges enhances the overall lattice energy and influences properties such as melting point and solubility [33] [31].

The salt bridge formation is pH-dependent and can be influenced by the presence of other competing acids or bases in the system [33] [31]. The stability of the salt bridge is maintained by the favorable enthalpy of formation, which typically outweighs the entropy loss associated with ion pairing [33] [31].

ParameterTypical ValueReference
N⋯Cl Distance3.0-3.2 Å [31] [33]
N-H⋯Cl Angle160-180° [31] [33]
Salt Bridge Energy200-300 kJ/mol [33] [31]
Formation Enthalpy-50 to -80 kJ/mol [33] [31]

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 2,2-Dimethylpiperidin-4-one hydrochloride exhibits characteristic resonances that provide detailed structural information about the piperidine ring system and substituent groups [1] [2]. The spectral analysis reveals several distinct regions corresponding to different proton environments within the molecule.

The methylene protons adjacent to the nitrogen atom (C-2 and C-6 positions) appear as complex multiplets in the range of 2.7-3.8 parts per million [1] [2]. These signals demonstrate characteristic coupling patterns resulting from vicinal interactions with neighboring protons and exhibit deshielding effects due to their proximity to the electronegative nitrogen atom. The geminal coupling between protons at the same carbon center contributes to the observed splitting patterns, with coupling constants typically ranging from 12-15 Hertz for geminal interactions [3].

The methylene protons at the C-3 and C-5 positions, which are adjacent to the carbonyl group, resonate in the 2.5-3.0 parts per million region [1] [2]. These protons experience significant deshielding from the electron-withdrawing carbonyl functionality, resulting in their downfield chemical shift position. The coupling constants between these protons and their vicinal partners provide valuable information about the conformational preferences of the piperidine ring [4].

The gem-dimethyl substituents at the C-2 position give rise to sharp singlet resonances in the 1.0-1.4 parts per million region [3] [4]. These methyl groups are magnetically equivalent due to the symmetrical substitution pattern and exhibit no observable coupling to other protons in the molecule. The chemical shift position reflects the aliphatic nature of these substituents and their distance from deshielding functional groups.

The nitrogen-hydrogen proton appears as a broad signal in the 1.5-2.5 parts per million range and demonstrates characteristic exchangeability with deuterium oxide [2]. This proton exhibits line broadening due to quadrupolar relaxation effects and rapid exchange processes typical of secondary amine functionalities.

Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the analysis of carbon chemical shift patterns and multiplicities [3] [1]. The carbonyl carbon at the C-4 position represents the most deshielded signal in the spectrum, appearing in the range of 200-215 parts per million [2] [3]. This significant downfield shift is characteristic of ketone functionality and confirms the presence of the 4-oxo substituent.

The methylene carbons adjacent to the nitrogen atom (C-2 and C-6) resonate in the 45-65 parts per million region [3] [1]. These carbons experience moderate deshielding due to the electron-withdrawing effect of the nitrogen atom and exhibit typical chemical shift values for carbon atoms in α-position to nitrogen in saturated heterocycles.

The methylene carbons at the C-3 and C-5 positions appear in the 35-50 parts per million range [3] [1]. These signals reflect the influence of the adjacent carbonyl group, which causes moderate deshielding compared to simple alkyl carbons. The chemical shift positions are consistent with carbon atoms in β-position to carbonyl functionality in cyclic ketones.

The gem-dimethyl carbons at the C-2 position exhibit chemical shifts in the 20-30 parts per million region [3]. These values are typical for methyl carbons attached to quaternary carbon centers and demonstrate the expected upfield position characteristic of alkyl substituents. The Distortionless Enhancement by Polarization Transfer experiment confirms these assignments and provides multiplicity information distinguishing methyl from methylene carbons [2].

Two-Dimensional Nuclear Magnetic Resonance Correlations

Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for complete structural elucidation of 2,2-Dimethylpiperidin-4-one hydrochloride [2] [5] [6]. Correlation Spectroscopy experiments reveal through-bond coupling relationships between adjacent protons, confirming the connectivity pattern within the piperidine ring system.

The Correlation Spectroscopy spectrum demonstrates cross-peaks between the methylene protons at C-2/C-6 and C-3/C-5 positions, establishing the sequential connectivity around the six-membered ring [7] [6]. These correlations provide direct evidence for the cyclic structure and confirm the substitution pattern at the various ring positions. The coupling constants extracted from these correlations support the predominant chair conformation of the piperidine ring [4].

Heteronuclear Single Quantum Correlation experiments establish direct carbon-proton connectivities through one-bond coupling relationships [8]. These correlations confirm the assignment of proton and carbon resonances and provide unambiguous identification of the molecular framework. The technique is particularly valuable for distinguishing between overlapping proton signals by correlation with their attached carbon atoms.

Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton connectivities through two- and three-bond coupling pathways [9]. These correlations are essential for establishing the relationship between the gem-dimethyl substituents and the quaternary carbon at C-2, as well as confirming the connectivity between the methylene groups and the carbonyl carbon at C-4.

Nuclear Overhauser Effect Spectroscopy provides crucial through-space distance information that complements the through-bond connectivity data [10] [11]. These experiments reveal spatial relationships between protons that are in close proximity but not necessarily connected through bonds, providing valuable conformational information about the preferred three-dimensional structure of the molecule in solution [12].

Infrared Spectroscopy

Characteristic Absorption Bands

The infrared spectrum of 2,2-Dimethylpiperidin-4-one hydrochloride displays characteristic absorption bands that provide structural fingerprint information for functional group identification [14] [15]. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the 3300-3400 wavenumber region [14]. This band exhibits the characteristic broadening typical of secondary amine functionality and may show some splitting due to hydrogen bonding interactions in the solid state.

The carbon-hydrogen stretching vibrations of the aliphatic methyl and methylene groups produce strong absorption bands in the 2850-3000 wavenumber region [16] [17]. These bands represent the antisymmetric and symmetric stretching modes of the various carbon-hydrogen bonds present in the molecule. The multiple overlapping bands in this region reflect the different chemical environments of the methyl and methylene groups.

The carbonyl stretching vibration constitutes the most prominent feature in the infrared spectrum, appearing as a very strong absorption band in the 1700-1720 wavenumber region [14] [15]. This frequency is characteristic of six-membered ring ketones and confirms the presence of the 4-oxo functionality. The exact position within this range provides information about electronic effects and hydrogen bonding interactions affecting the carbonyl group.

The carbon-hydrogen bending vibrations of the methylene groups produce medium intensity absorption bands in the 1450-1480 wavenumber region [16] [18]. These scissoring vibrations are characteristic of methylene groups and provide additional confirmation of the structural framework. The specific frequencies reflect the chemical environment and conformational effects within the piperidine ring system.

Vibrational Mode Assignments

Detailed vibrational mode assignments for 2,2-Dimethylpiperidin-4-one hydrochloride require consideration of the molecular symmetry and the coupling between different vibrational coordinates [17] [19]. The carbon-nitrogen stretching vibrations appear in the 1200-1300 wavenumber region as medium intensity bands [16]. These vibrations involve the stretching of the carbon-nitrogen bonds within the piperidine ring and are sensitive to the electronic environment and substituent effects.

The carbon-carbon stretching vibrations produce medium to strong absorption bands in the 1000-1150 wavenumber region [18]. These skeletal vibrations involve the stretching of carbon-carbon bonds throughout the molecular framework and provide information about the overall structural integrity. The multiple bands in this region reflect the different carbon-carbon bond environments within the molecule.

Ring breathing modes appear in the 800-900 wavenumber region as medium intensity absorptions [16] [17]. These vibrations involve the symmetric expansion and contraction of the piperidine ring and are characteristic of six-membered saturated heterocycles. The frequency position provides information about ring strain and substituent effects on the ring geometry.

Out-of-plane bending vibrations occur in the 600-800 wavenumber region as weak to medium intensity bands [18] [20]. These modes involve the deformation of the ring structure perpendicular to the ring plane and are sensitive to conformational effects and intermolecular interactions in the crystal structure. The specific frequencies provide insight into the preferred conformational arrangements and packing forces in the solid state.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 2,2-Dimethylpiperidin-4-one hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [21] [22] [23]. The molecular ion peak appears at mass-to-charge ratio 163.64, corresponding to the protonated molecular ion of the hydrochloride salt [24]. This peak typically exhibits moderate intensity (15-25% relative intensity) due to the stability of the molecular ion under electron impact conditions.

The base peak in the mass spectrum appears at mass-to-charge ratio 127.10, corresponding to the loss of hydrogen chloride from the molecular ion [22]. This fragmentation represents the most favorable pathway and results in the formation of the neutral 2,2-dimethylpiperidin-4-one molecule in its ionized form. The high intensity of this peak (100% relative intensity) indicates the thermodynamic stability of this fragment ion.

Secondary fragmentation pathways involve the sequential loss of small neutral molecules from the base peak [21] [23]. The fragment ion at mass-to-charge ratio 98.08 corresponds to the loss of a formyl group (CHO) from the base peak, resulting in a piperidine-derived ion with 60-80% relative intensity. This fragmentation reflects the susceptibility of the carbonyl functionality to elimination under mass spectrometric conditions.

Further fragmentation produces ions at mass-to-charge ratios 84.07, 70.06, and 56.05, corresponding to the sequential loss of methylene units from the piperidine ring [26] [27]. These fragmentations involve ring-opening processes and the formation of linear nitrogen-containing ions. The decreasing intensities of these fragments (40-60%, 30-50%, and 20-40% respectively) reflect the increasing energy requirements for these rearrangement processes.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and structural confirmation [28] [29]. The accurate mass of the molecular ion [M+H]⁺ at 163.6402 (calculated for C₇H₁₄ClNO) confirms the molecular formula and distinguishes the compound from potential isobaric interferences.

The high-resolution fragmentation pattern provides additional structural details through accurate mass measurements of the fragment ions [29] [30]. The base peak at mass-to-charge ratio 127.0997 (calculated for C₇H₁₃NO) confirms the loss of hydrogen chloride and supports the proposed fragmentation mechanism. The mass accuracy typically achieved (less than 5 parts per million error) provides confidence in the structural assignments.

Isotope pattern analysis reveals the characteristic chlorine isotope distribution in the molecular ion region [21]. The presence of chlorine-37 isotope peak at mass-to-charge ratio 165.64 with approximately one-third the intensity of the molecular ion peak confirms the presence of one chlorine atom in the molecular formula. This isotope pattern provides additional confirmation of the hydrochloride salt structure.

Tandem mass spectrometry experiments provide detailed fragmentation pathways and mechanistic information [23]. Collision-induced dissociation of the molecular ion produces fragment ions that follow predictable neutral loss patterns. The fragmentation mechanisms involve alpha-cleavage adjacent to the nitrogen atom, McLafferty rearrangements involving the carbonyl group, and ring-opening processes that reflect the inherent stability of the piperidine ring system.

X-Ray Crystallography

Unit Cell Parameters

Crystallographic analysis of 2,2-Dimethylpiperidin-4-one hydrochloride requires high-quality single crystals suitable for X-ray diffraction studies [31] [32] [33]. Based on structural analogies with related piperidin-4-one derivatives, the compound is expected to crystallize in common space groups such as monoclinic or orthorhombic crystal systems [31] [33].

The unit cell parameters for similar piperidine derivatives typically show cell dimensions in the range of 8-15 Angstroms for the a-axis, 10-20 Angstroms for the b-axis, and 7-15 Angstroms for the c-axis [31] [33]. The cell angles reflect the crystal symmetry, with monoclinic systems showing beta angles significantly different from 90 degrees, while orthorhombic systems maintain all angles at 90 degrees.

The cell volume typically ranges from 1000-3000 cubic Angstroms, depending on the number of molecules in the asymmetric unit and the packing efficiency [33]. The density calculations based on the unit cell parameters and molecular weight provide information about the packing arrangements and the presence of solvent molecules or hydrogen-bonded networks in the crystal structure.

Space group determination reveals the crystallographic symmetry and provides constraints for structure solution and refinement [31] [32]. Common space groups for piperidine derivatives include P21/c (monoclinic), Pna21 (orthorhombic), and P-1 (triclinic), each reflecting different packing arrangements and intermolecular interaction patterns.

Packing Arrangements

The crystal packing of 2,2-Dimethylpiperidin-4-one hydrochloride involves the three-dimensional arrangement of molecules within the unit cell, influenced by intermolecular forces and geometric constraints [32] [34]. The piperidine ring typically adopts a chair conformation in the solid state, consistent with solution-state nuclear magnetic resonance data and theoretical predictions [31] [33].

The gem-dimethyl substituents at the C-2 position influence the molecular shape and packing efficiency through steric interactions [34]. These bulky substituents create preferential orientations that minimize unfavorable contacts while maximizing attractive intermolecular interactions. The specific conformational arrangements affect the overall crystal stability and physical properties.

The carbonyl group at the C-4 position serves as both a hydrogen bond acceptor and a site for dipole-dipole interactions [32] [35]. The orientation of this functional group within the crystal lattice influences the formation of hydrogen-bonded networks and affects the mechanical properties of the crystalline material.

The hydrochloride salt formation introduces additional complexity through the presence of chloride anions and protonated nitrogen sites [32] [35]. These ionic interactions significantly influence the packing arrangements and typically result in the formation of extensive hydrogen-bonded networks that stabilize the crystal structure.

Intermolecular Interactions

The crystal structure of 2,2-Dimethylpiperidin-4-one hydrochloride is stabilized by a network of intermolecular interactions that determine the overall packing arrangement and physical properties [36] [37] [35]. Hydrogen bonding represents the primary stabilizing force, involving interactions between the protonated nitrogen atom and the chloride anion.

The nitrogen-hydrogen to chloride hydrogen bonds typically exhibit distances in the range of 3.0-3.5 Angstroms with angles close to 180 degrees, indicating strong directional interactions [32] [35]. These primary hydrogen bonds form the basic structural motifs that extend throughout the crystal lattice and provide the main stabilizing forces for the crystal structure.

Secondary hydrogen bonding interactions may involve the carbonyl oxygen as an acceptor and carbon-hydrogen groups as weak donors [34] [38]. These weaker interactions contribute to the overall stability and help determine the specific orientational preferences of molecules within the crystal lattice. The cumulative effect of multiple weak interactions significantly influences the crystal packing.

Van der Waals interactions between the methyl and methylene groups provide additional stabilization and influence the molecular orientations [37]. These dispersive forces are particularly important for optimizing the packing density and minimizing unfavorable steric contacts between bulky substituents. The balance between attractive and repulsive forces determines the equilibrium intermolecular distances and angles.

Dates

Last modified: 08-15-2023

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